Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride
Description
Properties
CAS No. |
94088-64-9 |
|---|---|
Molecular Formula |
C19H29ClN2O4 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c22-19(25-18-4-2-1-3-5-18)20-16-6-8-17(9-7-16)24-15-12-21-10-13-23-14-11-21;/h6-9,18H,1-5,10-15H2,(H,20,22);1H |
InChI Key |
JGQKZMFKXLKHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)OCCN3CCOCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Overview of Chemical Structure and Properties Relevant to Synthesis
| Property | Description |
|---|---|
| Molecular Formula | C19H29ClN2O4 |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 94088-64-9 |
| IUPAC Name | cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate hydrochloride |
| Functional Groups | Carbamate, morpholinoethoxy, cyclohexyl ester, aromatic ring |
| Physical Form | Typically isolated as monohydrochloride salt |
The presence of carbamate and ether linkages, along with the morpholine ring, influences the synthetic strategy, requiring careful control of reaction conditions to avoid hydrolysis or side reactions.
Preparation Methods
General Synthetic Strategy
The synthesis of Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride generally involves the following key steps:
- Formation of the carbamate linkage by reacting an appropriate amine or phenol derivative with cyclohexyl chloroformate or a related carbamoylating agent.
- Introduction of the 2-morpholinoethoxy substituent on the phenyl ring via nucleophilic substitution or etherification.
- Conversion to the monohydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.
These steps are typically conducted under controlled conditions to optimize yield and purity, often requiring inert atmosphere and anhydrous solvents to prevent hydrolysis of sensitive intermediates.
Detailed Stepwise Synthesis
Step 1: Synthesis of 4-(2-morpholinoethoxy)phenol Intermediate
- Starting from 4-hydroxyphenol, the 2-(morpholino)ethoxy substituent is introduced by nucleophilic substitution.
- The reaction typically involves the treatment of 4-hydroxyphenol with 2-chloroethylmorpholine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).
- The reaction is carried out at elevated temperatures (~80-100°C) for several hours to ensure complete substitution.
Step 2: Carbamate Formation
- The phenolic intermediate is reacted with cyclohexyl chloroformate to form the carbamate linkage.
- This reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures (0-5°C) to control reactivity.
- A base such as triethylamine or pyridine is added to scavenge hydrochloric acid generated during the reaction.
- The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the chloroformate.
Step 3: Formation of Monohydrochloride Salt
- The crude carbamate product is treated with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution) to form the monohydrochloride salt.
- This step enhances the compound's stability and facilitates purification by precipitation or crystallization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Etherification (Step 1) | 4-hydroxyphenol, 2-chloroethylmorpholine, K2CO3, DMF, 80-100°C, 6-12 h | Introduce morpholinoethoxy substituent |
| Carbamate formation (Step 2) | Cyclohexyl chloroformate, triethylamine, DCM, 0-5°C, 2-4 h | Formation of carbamate linkage |
| Salt formation (Step 3) | HCl gas or HCl solution, ethereal solvent, 0-25°C, 1-2 h | Conversion to monohydrochloride salt for stability |
Optimizing solvent choice, reaction temperature, and base equivalents is critical to maximize yield and minimize side products such as hydrolysis or over-alkylation.
Purification and Characterization
- After salt formation, the compound is typically purified by recrystallization from solvents such as ethanol or isopropanol.
- Analytical methods including HPLC with reverse-phase columns, UV-Vis spectroscopy, and mass spectrometry are employed to confirm purity and identity.
- The compound's stability as a monohydrochloride salt facilitates handling and storage.
Summary Table of Preparation Method
| Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Morpholinoethoxy introduction | 4-hydroxyphenol, 2-chloroethylmorpholine, K2CO3 | DMF, 80-100°C, 6-12 h | 4-(2-morpholinoethoxy)phenol intermediate |
| Carbamate formation | Cyclohexyl chloroformate, triethylamine | DCM, 0-5°C, 2-4 h | Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate |
| Salt formation | HCl (gas or solution) | Ethereal solvent, 0-25°C, 1-2 h | Monohydrochloride salt form |
Research Findings and Considerations
- The synthetic route is well-established for carbamate derivatives and allows for scalability.
- Control of moisture and temperature is essential to prevent decomposition or side reactions.
- The use of milder bases and low temperatures during carbamate formation improves selectivity.
- The monohydrochloride salt form improves compound stability and solubility, which is beneficial for downstream applications such as pharmacokinetic studies.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate bond (-OCONH-) undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanol, carbon dioxide, and 4-(2-morpholinoethoxy)aniline. Reaction rates and products vary with pH:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl) | Cyclohexanol + CO₂ + 4-(2-morpholinoethoxy)aniline hydrochloride | Acid-catalyzed cleavage of C-O bond |
| Basic (NaOH) | Cyclohexanol + CO₂ + 4-(2-morpholinoethoxy)aniline (free base) | Base-mediated nucleophilic attack |
This reaction is critical for understanding the compound’s stability in biological or industrial environments .
Nucleophilic Substitution at the Carbamate
The carbamate group participates in nucleophilic substitution reactions, enabling functionalization:
| Nucleophile | Product | Conditions | Key Application |
|---|---|---|---|
| Amines | Urea derivatives | Polar aprotic solvent, 60–80°C | Synthesis of bioactive analogs |
| Alcohols | Alkoxycarbamates | Acidic catalyst, reflux | Polymer modification |
| Thiols | Thiocarbamates | Basic conditions, RT | Prodrug development |
The morpholinoethoxy group enhances solubility, facilitating reactions in aqueous media .
Oxidation of the Morpholine Ring
The morpholine moiety undergoes oxidation under strong conditions, altering its electronic properties:
| Oxidizing Agent | Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| H₂O₂ | pH 3–5, 50°C | Morpholine N-oxide | Increased polarity |
| KMnO₄ | Acidic, 70–90°C | Ring-opened ketone derivatives | Loss of receptor binding affinity |
Oxidation studies highlight the compound’s susceptibility to metabolic degradation.
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes exothermically:
| Temperature | Major Products | Hazards |
|---|---|---|
| 200–250°C | CO, NOₓ, char residues | Toxic gas emission, fire risk |
Thermal stability data are vital for safe storage and handling .
Comparative Reactivity with Analogues
The compound’s unique structure confers distinct reactivity compared to simpler carbamates:
| Feature | This Compound | Phenylcarbamate | Morpholinophenylcarbamate |
|---|---|---|---|
| Hydrolysis Rate | Slower (due to steric hindrance) | Fast | Moderate |
| Nucleophilic Activity | Enhanced (morpholinoethoxy activation) | Low | Moderate |
| Oxidation Resistance | Moderate | High | Low |
Structural modifications like the morpholinoethoxy group significantly influence reaction pathways .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, particularly in relation to neurotransmitter receptors. Preliminary studies indicate that it may interact with these receptors, suggesting applications in treating neurological disorders or enhancing cognitive functions. The binding affinity of Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride to various biological targets is a focal point of ongoing research, which aims to elucidate its mechanism of action and therapeutic efficacy.
Drug Formulation
As a carbamate derivative, this compound can undergo typical reactions associated with carbamates, including hydrolysis and nucleophilic substitution. These properties make it suitable for further functionalization, allowing researchers to modify its structure for enhanced pharmacological activity or improved solubility in drug formulations.
Biological Interaction Studies
Binding Studies
Research has highlighted the compound's potential to bind to specific receptors and enzymes. These interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, which inform drug design strategies. The interactions may lead to the development of new therapeutic agents targeting conditions such as inflammation or neurodegenerative diseases .
Case Studies
Several case studies have focused on the compound's role in modulating biological pathways. For instance, studies have shown its potential in downregulating pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . Additionally, its unique structural features allow it to be compared with other similar compounds, providing insights into its distinct pharmacological properties.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using HPLC techniques. A reverse-phase HPLC method has been developed for its separation and quantification, utilizing acetonitrile and water as mobile phases. This method is scalable and suitable for both analytical and preparative purposes, making it valuable for pharmacokinetic studies .
Comparative Analysis Table
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Cyclohexyl group + morpholinoethoxy substituent | Potential binding to neurotransmitter receptors |
| Phenylcarbamate | Simple phenolic structure | Lacks morpholinoethoxy substitution |
| Morpholinophenylcarbamate | Contains morpholine but lacks cyclohexyl group | Different solubility and activity due to alkyl substituents |
| Cyclohexylcarbamate | Basic cyclohexyl structure | No aromatic or morpholino components |
Mechanism of Action
The mechanism of action of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
- CAS RN : 94088-64-9
- Molecular Formula : C₁₉H₂₈N₂O₄·HCl (C₁₉H₂₉ClN₂O₄)
- Molecular Weight : 384.90 g/mol
- LogP : 3.23
- Key Functional Groups: Cyclohexyl carbamate, morpholinoethoxy-phenyl backbone, hydrochloride salt .
Applications :
Primarily utilized in pharmacokinetic studies and preparative separation of impurities via reversed-phase (RP) HPLC. The method employs a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .
Structural and Functional Group Analysis
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate Monohydrochloride
- Core Structure: Combines a carbamate group (-O-CO-NH-) with a morpholinoethoxy-substituted phenyl ring.
- Key Features : Moderate lipophilicity (LogP = 3.23) due to the cyclohexyl group and polar morpholine moiety .
Denibulin Hydrochloride (CAS 779356-64-8)
- Molecular Formula : C₁₈H₁₉N₅O₃S·HCl
- Molecular Weight : 421.90 g/mol
- Core Structure: Benzene-sulfanyl-benzimidazole backbone with a carbamate group and an aminopropanoyl substituent.
- Key Features : Higher molecular weight and structural complexity compared to the target compound. Used as an antitumor agent targeting solid tumors .
2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)
- Molecular Formula : C₉H₂₀FO₂P
- Core Structure: Phosphonofluoridate ester with a 2-ethylhexyl chain.
- Key Features : Classified under Schedule 1A01 (Chemical Weapons Convention), indicating high toxicity. Structurally distinct from carbamates, with a phosphorus-based functional group .
Physicochemical and Analytical Comparisons
Key Observations :
Lipophilicity: The target compound’s LogP (3.23) suggests better membrane permeability than Denibulin (LogP unlisted) but lower than typical nerve agents like 2-ethylhexyl methylphosphonofluoridate.
Analytical Methods: The target compound uses RP-HPLC with a Newcrom R1 column optimized for polar interactions, while phosphonofluoridates may require gas chromatography or ion-pair chromatography due to volatility or reactivity .
Pharmacological and Industrial Relevance
Biological Activity
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride is a synthetic compound with significant potential in pharmacological applications. Its unique structure allows for various biological interactions, making it a candidate for therapeutic development. This article reviews its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C19H28N2O4
- Molecular Weight : Approximately 348.4366 g/mol
- CAS Number : 94088-64-9
- Physical Properties :
- Boiling Point: 469.5ºC at 760 mmHg
- Flash Point: 237.8ºC
- LogP: 4.09170
The compound features a cyclohexyl group linked to a phenyl ring, which is further substituted with a morpholinoethoxy group. This configuration contributes to its biological activity by enhancing solubility and receptor binding affinity .
Interaction Studies
Recent studies have shown that this compound has notable binding affinities to various biological targets, particularly neurotransmitter receptors. These interactions suggest potential therapeutic effects, particularly in the modulation of neurological pathways.
Pharmacological Implications
-
Neuropeptide Y Receptor Antagonism :
- The compound has been investigated for its ability to antagonize neuropeptide Y (NPY) receptors, specifically the Y5 subtype. This action may contribute to appetite regulation, offering a potential approach for obesity treatment .
- A study indicated that modifications in the cyclohexyl structure could enhance potency and selectivity for these receptors, which are implicated in food intake stimulation.
-
Cyclin-Dependent Kinase Inhibition :
- Preliminary data suggest that this compound may exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Targeting CDKs has therapeutic implications in cancer treatment .
- The modulation of CDK activity could lead to reduced cell proliferation in cancerous tissues.
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step reactions that include the formation of the carbamate functional group from corresponding amines and carbonic acid derivatives. High-performance liquid chromatography (HPLC) methods have been developed for its analysis, ensuring purity and concentration assessments during synthesis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenylcarbamate | Simple phenolic structure | Lacks morpholinoethoxy substitution |
| Morpholinophenylcarbamate | Contains morpholine but lacks cyclohexyl group | Different alkyl substituents affect solubility and activity |
| Cyclohexylcarbamate | Basic cyclohexyl structure | Does not have aromatic or morpholino components |
This compound stands out due to its combination of cyclohexyl moiety and morpholinoethoxy substituent, which may confer distinct pharmacological properties compared to simpler derivatives.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds on various cellular models:
- Obesity Treatment : Research indicates that antagonism of NPY receptors can significantly reduce food intake in animal models, suggesting that compounds like Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate may be effective in obesity management .
- Cancer Therapy : Inhibition of CDKs by carbamate derivatives has shown promise in preclinical models of cancer, indicating a potential pathway for therapeutic intervention in malignancies characterized by dysregulated cell cycles .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise synthesis is typically employed. First, the morpholinoethoxy side chain is introduced via nucleophilic substitution between 4-(2-chloroethoxy)phenol and morpholine. Next, carbamate formation is achieved by reacting the phenolic intermediate with cyclohexyl chloroformate. Finally, hydrochloric acid is used to generate the monohydrochloride salt. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C for substitution), and stoichiometric ratios (1.2–1.5 equivalents of chloroformate). Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Yield improvements focus on catalytic bases like triethylamine or DMAP for carbamate coupling.
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
- pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C, sampling at 0, 6, 12, 24, and 48 hours. Analyze degradation products using HPLC-MS (C18 column, acetonitrile/water mobile phase) to identify hydrolysis products (e.g., cyclohexanol, morpholine derivatives).
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light sensitivity : Expose solid and solution forms to UV-Vis light (ICH Q1B guidelines) and monitor changes via UV spectroscopy and chiral HPLC.
Advanced Research Questions
Q. What experimental approaches resolve contradictions in enzymatic activity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., substrate concentration, cofactors). To reconcile
- Cross-validation : Compare results from fluorometric (e.g., FLIPR) and radiometric (e.g., scintillation proximity) assays under standardized conditions (pH 7.4, 25°C).
- Inhibitor controls : Use known enzyme inhibitors (e.g., staurosporine for kinases) to confirm target engagement.
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., ionic strength, DMSO concentration).
Q. How can in vivo pharmacokinetic studies be designed to account for interspecies variability?
- Methodological Answer : Use allometric scaling across rodent (mice/rats) and non-rodent (rabbit) models. Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg), collecting plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Analyze using LC-MS/MS to quantify parent compound and metabolites. Adjust for species-specific metabolic pathways (e.g., cytochrome P450 isoforms) by co-administering inhibitors (e.g., ketoconazole for CYP3A4). Compartmental modeling (e.g., non-linear mixed-effects) accounts for variability in clearance rates.
Q. What computational tools support structure-activity relationship (SAR) studies for this carbamate derivative?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to targets (e.g., kinases, GPCRs). Focus on the carbamate group’s hydrogen-bonding potential and the morpholinoethoxy side chain’s conformational flexibility.
- QSAR modeling : Employ MOE or RDKit to correlate substituent effects (e.g., cyclohexyl bulkiness, morpholine polarity) with activity data. Validate models via leave-one-out cross-validation and external test sets.
- Molecular dynamics : Simulate ligand-receptor complexes (GROMACS/NAMD) to assess stability over 100-ns trajectories, identifying critical interactions (e.g., π-stacking with phenyl rings).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
